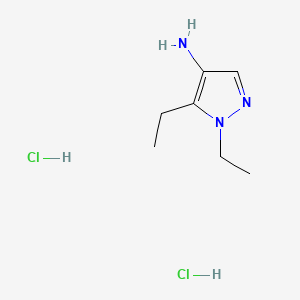
1,5-diethyl-1H-pyrazol-4-amine dihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,5-diethyl-1H-pyrazol-4-amine dihydrochloride is a chemical compound with significant applications in various fields, including organic synthesis, medicinal chemistry, and material science. It is known for its role as a catalyst, ligand, and intermediate in the synthesis of various biologically active molecules and materials.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,5-diethyl-1H-pyrazol-4-amine dihydrochloride typically involves the hydrolysis of 1,5-diethyl-1H-pyrazol-4-amine acetate . The reaction conditions often include the use of a suitable solvent, such as water or ethanol, and a catalyst to facilitate the hydrolysis process.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale hydrolysis reactions under controlled temperature and pressure conditions. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
1,5-diethyl-1H-pyrazol-4-amine dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrazole derivatives.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: It can undergo nucleophilic substitution reactions to form various substituted pyrazoles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles like halides and amines are commonly employed in substitution reactions.
Major Products Formed
The major products formed from these reactions include various substituted pyrazoles, amine derivatives, and oxidized pyrazole compounds .
Scientific Research Applications
1,5-diethyl-1H-pyrazol-4-amine dihydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a catalyst and ligand in organic synthesis.
Medicine: It plays a role in the development of pharmaceutical compounds with potential therapeutic effects.
Industry: The compound is used in the production of organic photovoltaic materials and photonic crystals.
Mechanism of Action
The mechanism of action of 1,5-diethyl-1H-pyrazol-4-amine dihydrochloride involves its interaction with specific molecular targets and pathways. It can act as a ligand, binding to metal ions and facilitating catalytic reactions. In biological systems, it may interact with enzymes and receptors, modulating their activity and leading to various physiological effects .
Comparison with Similar Compounds
Similar Compounds
1,5-Dimethyl-1H-pyrazole-4-amine: Similar in structure but with methyl groups instead of ethyl groups.
1-Ethyl-1H-pyrazol-5-amine: Another pyrazole derivative with a different substitution pattern.
Uniqueness
1,5-diethyl-1H-pyrazol-4-amine dihydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in various applications, particularly in the synthesis of complex organic molecules and materials .
Properties
Molecular Formula |
C7H15Cl2N3 |
|---|---|
Molecular Weight |
212.12 g/mol |
IUPAC Name |
1,5-diethylpyrazol-4-amine;dihydrochloride |
InChI |
InChI=1S/C7H13N3.2ClH/c1-3-7-6(8)5-9-10(7)4-2;;/h5H,3-4,8H2,1-2H3;2*1H |
InChI Key |
STDHHBQWUGHFEI-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C(C=NN1CC)N.Cl.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


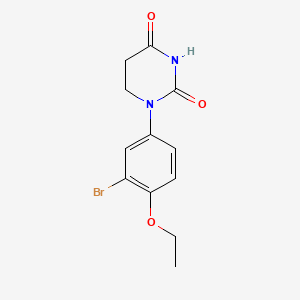
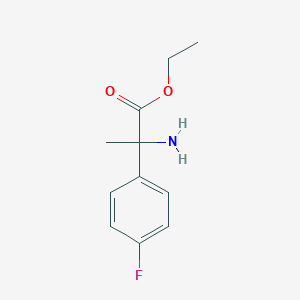
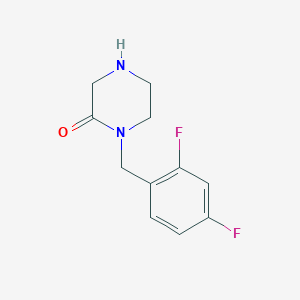
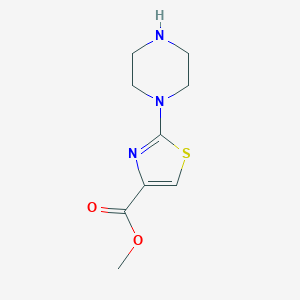
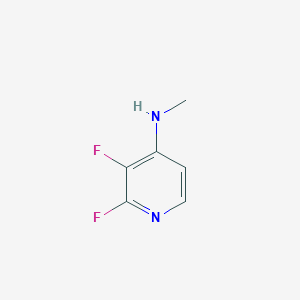
![1-[(Tert-butoxy)carbonyl]-4-(thiophen-2-yl)pyrrolidine-3-carboxylic acid](/img/structure/B15301885.png)
![Benzyl (3-(hydroxymethyl)bicyclo[1.1.1]pentan-1-yl)carbamate](/img/structure/B15301891.png)
![Tert-butyl (4r)-6-(fluoromethyl)-1-azaspiro[3.3]heptane-1-carboxylate](/img/structure/B15301904.png)

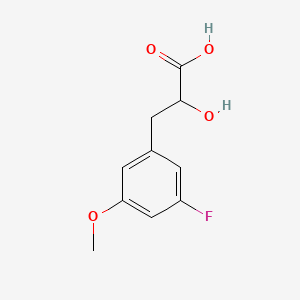

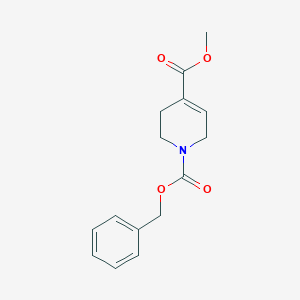
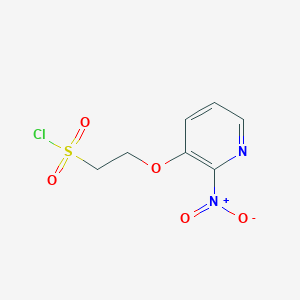
![3-[(1-methyl-1H-1,2,3-triazol-4-yl)methoxy]aniline dihydrochloride](/img/structure/B15301955.png)
